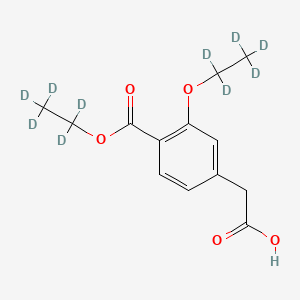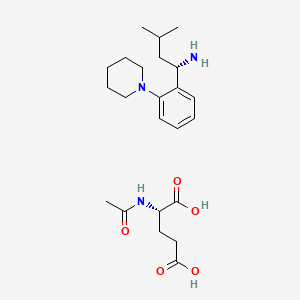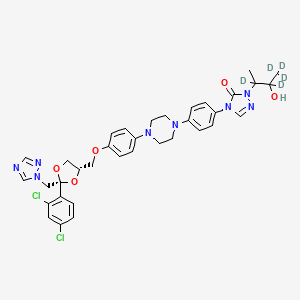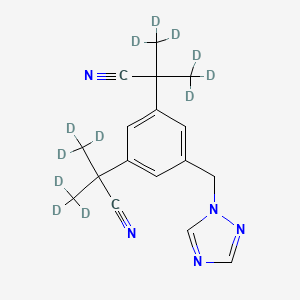
Anastrozole-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anastrozole-d12 is intended for use as an internal standard for the quantification of anastrozole . Anastrozole is used to treat early hormone receptor-positive breast cancer. It is also used for first-line treatment of hormone receptor-positive or hormone receptor-unknown advanced or metastatic (cancer that has spread) breast cancer .
Synthesis Analysis
Anastrozole maintains fatty acid synthase (FASN) protein level by limiting the ubiquitin-mediated FASN degradation, leading to increased breast cancer cell growth . An improved LC–MS method showed the best signal-to-noise ratio when analyzing the fragment ions of anastrozole and the deuterated d12-anastrozole at 237 rather than the whole molecule ions (294 and 306) .
Molecular Structure Analysis
Anastrozole-d12 has a molecular formula of C17H19N5 . The structure includes a 1,2,4-triazole compound having a 3,5-bis (2-cyano-2-propyl)benzyl group at the 1-position .
Chemical Reactions Analysis
Anastrozole-d12 is the deuterium labeled Anastrozole . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Physical And Chemical Properties Analysis
Anastrozole-d12 has a molecular weight of 305.44 . Anastrozole is a white or off-white crystalline powder, odorless, soluble in acetonitrile or ethyl acetate, soluble in ethanol, almost insoluble in water .
Scientific Research Applications
Hormone-Dependent Cancer Treatment
Anastrozole-d12 has been extensively researched for its anti-estrogenic properties . It is particularly studied for its potential applications in treating hormone-dependent cancers, such as breast cancer in postmenopausal women .
Metabolic Studies
Research has also explored the impact of Anastrozole-d12 on the body’s metabolism. This includes its potential role in managing obesity and related metabolic disorders .
Pharmacokinetics
The development of a transdermal anastrozole-in-adhesive patch has been evaluated, which offers improved pharmacokinetics and drug safety. This novel therapeutic approach is promising for treating breast cancer while decreasing unwanted side effects .
Liquid Chromatography–Mass Spectrometry (LC–MS–MS)
Anastrozole-d12 is used in analytical methods such as LC–MS–MS for the quantitative determination of anastrozole in human plasma, which is crucial for therapeutic drug monitoring .
Urine Sample Analysis
Sensitive determination of Anastrozole and related compounds in urine samples has been achieved using novel magnetic nanoparticles. This method enhances the analysis by high‑performance liquid chromatography‑diode array detection, which is significant for pharmacological and toxicological studies .
Mechanism of Action
Target of Action
Anastrozole-d12, like its parent compound Anastrozole, is a potent and selective inhibitor of the enzyme aromatase . Aromatase, also known as CYP19A1, is the key enzyme involved in the biosynthesis of estrogens from androgens . It plays a crucial role in the growth of estrogen receptor-positive breast cancer in postmenopausal women .
Mode of Action
Anastrozole-d12 acts by binding to the aromatase enzyme and inhibiting its activity . This inhibition prevents the conversion of androgens to estrogens, leading to a decrease in circulating estrogen levels . The reduction in estrogen levels subsequently reduces the stimulation of growth in estrogen-responsive breast cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Anastrozole-d12 is the aromatization of androgens to estrogens . By inhibiting this pathway, Anastrozole-d12 effectively reduces the levels of circulating estrogens . This reduction impacts the downstream signaling pathways associated with estrogen receptor activation, leading to decreased proliferation and growth of estrogen-responsive breast cancer cells .
Pharmacokinetics
Anastrozole-d12, similar to Anastrozole, is expected to be predominantly metabolized in the liver . The clearance of Anastrozole can be altered in patients with hepatic impairment, with patients with stable hepatic cirrhosis exhibiting an apparent oral clearance approximately 30% lower compared with patients with normal liver function . Renal impairment has a negligible effect on total drug clearance as the renal route is a relatively minor clearance pathway for Anastrozole .
Result of Action
The molecular and cellular effects of Anastrozole-d12 action primarily involve the reduction of estrogen levels and subsequent decrease in the growth of estrogen-responsive breast cancer cells . By inhibiting the aromatase enzyme, Anastrozole-d12 prevents the conversion of androgens to estrogens, leading to a decrease in circulating estrogen levels . This decrease in estrogen levels reduces the stimulation of growth in estrogen-responsive breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Anastrozole-d12. For instance, the presence of other drugs can interact with Anastrozole, potentially affecting its metabolism and efficacy . Additionally, the patient’s liver function can impact the metabolism and clearance of Anastrozole
Safety and Hazards
Future Directions
Continuing adjuvant anastrozole for an additional 5 years after 5 years of initial treatment with anastrozole or tamoxifen followed by anastrozole was well tolerated and improved disease-free survival . Although no difference in overall survival was observed as in other trials, extended anastrozole therapy could be one treatment choice in postmenopausal patients with hormone receptor–positive breast cancer .
properties
IUPAC Name |
2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3/i1D3,2D3,3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBLVLTVTVSKRW-MGKWXGLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

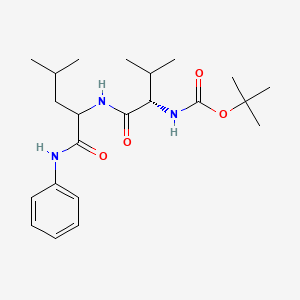

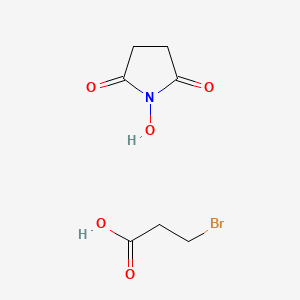
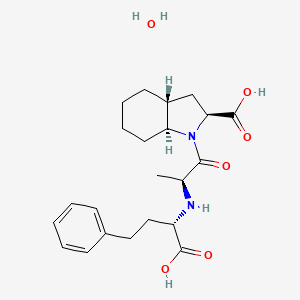

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)
